3-Trifluoromethoxy-cyclohexylamine

Description

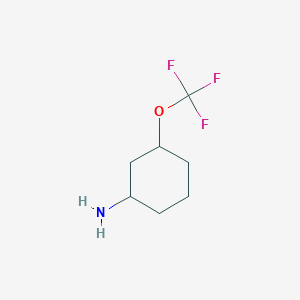

3-Trifluoromethoxy-cyclohexylamine is a fluorinated cyclohexylamine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 3-position of the cyclohexyl ring. This compound belongs to the broader class of fluorinated amines, which are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name |

3-(trifluoromethoxy)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h5-6H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGBWJAXENLKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethoxy-cyclohexylamine typically involves the following steps:

Starting Material: The process begins with cyclohexanone, which undergoes a series of reactions to introduce the trifluoromethoxy group.

Formation of Intermediate: Cyclohexanone is first converted to 3-trifluoromethoxy-cyclohexanone through a nucleophilic substitution reaction using trifluoromethoxy anion.

Reduction: The intermediate 3-trifluoromethoxy-cyclohexanone is then reduced to 3-trifluoromethoxy-cyclohexanol using a reducing agent such as sodium borohydride.

Amination: Finally, the alcohol is converted to the amine via an amination reaction, often using ammonia or an amine source under catalytic hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation steps to ensure high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethoxy-cyclohexylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

3-Trifluoromethoxy-cyclohexylamine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique trifluoromethoxy group enhances lipophilicity, facilitating better interaction with biological membranes and improving pharmacokinetic properties. This makes it particularly valuable in developing drugs targeting neurological pathways and other therapeutic areas.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, studies involving isoxazole derivatives with trifluoromethyl groups have shown improved efficacy against breast cancer cell lines (e.g., MCF-7), indicating the potential of trifluoromethoxy substitutions in enhancing therapeutic outcomes.

Biological Studies

Interaction with Biological Systems

The compound's structure allows it to interact effectively with various enzymes and receptors. The trifluoromethoxy group stabilizes negative charges through resonance, enhancing binding affinities and potentially leading to increased biological activity.

Research Findings: Cytotoxicity and Antimicrobial Activity

Preliminary studies suggest that this compound may possess selective cytotoxicity towards tumor cells while sparing normal cells. Additionally, its derivatives have shown significant antimicrobial properties, making them candidates for further investigation in antibiotic development.

Industrial Chemistry

Intermediate in Agrochemicals and Specialty Chemicals

In industrial settings, this compound acts as an intermediate in the production of agrochemicals and specialty chemicals. Its unique chemical properties allow for various reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthesizing other valuable compounds.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-cancer | Enhanced receptor binding due to CF3 group |

| 4-Trifluoromethoxy-benzylamine | Moderate cytotoxicity | Similar mechanism as above |

| 4-Trifluoromethoxy-phenethylamine | Antimicrobial | Similar mechanism as above |

Synthesis and Reaction Pathways

This compound can undergo several chemical reactions:

- Oxidation : The amine group can be oxidized to form imines or nitriles using reagents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to form secondary or tertiary amines using sodium borohydride or lithium aluminum hydride.

- Substitution : The trifluoromethoxy group can participate in nucleophilic substitution reactions with various nucleophiles.

Mechanism of Action

The mechanism by which 3-Trifluoromethoxy-cyclohexylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-Trifluoromethoxy-cyclohexylamine, a detailed comparison with three structurally related compounds is provided below.

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

However, its discontinued commercial status limits current research accessibility . 3-Fluoro Deschloroketamine: The arylcyclohexylamine backbone with a fluorine substituent is associated with NMDA receptor antagonism, a property shared with ketamine analogs.

Physicochemical Properties The trifluoromethoxy group in this compound confers greater metabolic stability than hydroxyl or methoxy analogs, as fluorine resists oxidative degradation. This contrasts with the nicotinonitrile derivative (Table 1), where the trifluoromethyl group (-CF₃) enhances electrophilicity but may reduce solubility due to increased hydrophobicity .

Synthetic Challenges

- Fluorinated cyclohexylamines often require specialized fluorination techniques, such as Balz-Schiemann reactions or late-stage trifluoromethoxylation, which are less straightforward than aryl fluorination methods used in 3-Fluoro Deschloroketamine synthesis .

Biological Activity

3-Trifluoromethoxy-cyclohexylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexylamine backbone. This unique structure imparts distinctive electronic properties, influencing its biological activity and potential applications in medicinal chemistry.

The molecular formula of this compound is CHFNO. The trifluoromethoxy group enhances the compound's reactivity by stabilizing negative charges through resonance, which can significantly influence its interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethoxy group is known to enhance binding affinities, potentially leading to increased efficacy in therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest significant antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anti-Cancer Activity : The presence of trifluoromethyl groups in related compounds has been associated with enhanced anti-cancer activity, particularly against breast cancer cell lines (e.g., MCF-7) due to their ability to induce apoptosis and inhibit tumor growth .

- Cytotoxicity : Preliminary data indicate that certain derivatives may exhibit selective cytotoxicity towards tumor cells while sparing normal cells, although the relationship between structure and cytotoxicity remains complex .

Case Studies

- Anticancer Studies : A series of studies on isoxazole derivatives with trifluoromethyl groups demonstrated improved anti-cancer activities compared to non-trifluoromethylated analogues. These findings underscore the potential of trifluoromethoxy substitutions in enhancing therapeutic efficacy against cancer .

- Antimicrobial Efficacy : Comparative studies on related compounds have shown that those with trifluoromethoxy groups possess notable antimicrobial properties, suggesting a potential role in developing new antibiotics.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound and its derivatives. Key findings include:

- Binding Affinities : The trifluoromethoxy group significantly increases binding affinities for certain receptors, which may enhance the pharmacological profile of the compound.

- Cytoprotective Properties : Some derivatives have shown promise in improving mitochondrial bioenergetics and exhibiting cytoprotective effects, indicating potential applications in neuroprotection and other therapeutic areas .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-cancer | Enhanced receptor binding due to CF group |

| 4-Trifluoromethoxy-benzylamine | Moderate cytotoxicity | Similar mechanism as above |

| 4-Trifluoromethoxy-phenethylamine | Antimicrobial | Similar mechanism as above |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Trifluoromethoxy-cyclohexylamine, and how do reaction conditions influence yield?

- Methodology : The synthesis of trifluoromethoxy-containing compounds often involves nucleophilic fluorination or chlorine-fluorine exchange reactions. For example, chlorinated precursors (e.g., 3-chloromethoxy-cyclohexylamine) can undergo fluorination using agents like AgF or KF under anhydrous conditions . Solvent choice (e.g., THF or DMF) and temperature (typically 80–120°C) critically affect reaction efficiency. Monitoring via TLC or GC-MS is advised to optimize intermediate isolation .

- Key Considerations : Impurities from incomplete fluorination may require purification via recrystallization or column chromatography. Stability studies suggest storing the final product at -20°C to prevent degradation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : NMR is essential for confirming trifluoromethoxy group incorporation (δ ~55–60 ppm). NMR can resolve cyclohexylamine backbone conformers .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA for purity analysis (retention time ~8–10 min) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly for chiral variants .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict degradation pathways. LC-MS analysis of stressed samples identifies hydrolytic byproducts (e.g., cyclohexylamine derivatives). Long-term storage at -20°C in amber vials under argon minimizes oxidation and moisture uptake .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in trifluoromethoxy group installation?

- Methodology : Computational studies (DFT) can model transition states to predict preferential attack at the methoxy position. Experimental validation involves synthesizing isotopically labeled analogs (e.g., -labeled cyclohexylamine) and analyzing reaction intermediates via in situ IR or MS .

- Data Interpretation : Contradictions between computational predictions and experimental outcomes may arise from solvent effects or steric hindrance, requiring iterative refinement of models .

Q. How can conflicting solubility data across studies be resolved?

- Methodology :

- Controlled Experiments : Measure solubility in standardized solvents (e.g., water, DMSO, ethanol) at 25°C using UV-Vis spectroscopy or gravimetric analysis.

- Cross-Validation : Compare results with literature values from peer-reviewed journals (e.g., Journal of Fluorine Chemistry) and account for batch-specific purity variations (≥98% purity recommended) .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) for baseline separation.

- Derivatization : Convert the amine to a diastereomeric urea or amide using chiral auxiliaries (e.g., (R)-α-methylbenzyl isocyanate) .

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodology : Compare reaction rates of this compound with non-fluorinated analogs in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Electrochemical methods (cyclic voltammetry) quantify electron-withdrawing effects of the -OCF group .

- Data Contradictions : Unexpected catalytic inhibition may arise from fluorine-metal interactions, necessitating ligand screening (e.g., XPhos vs. SPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.